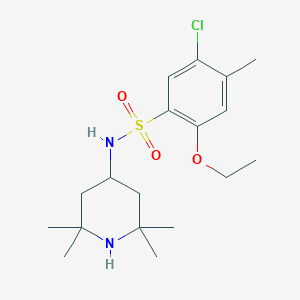

5-chloro-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

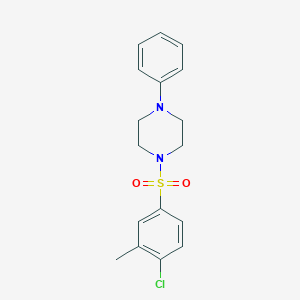

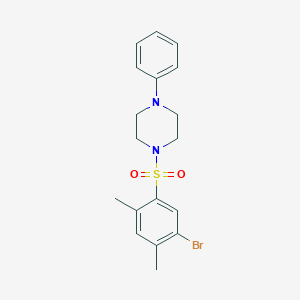

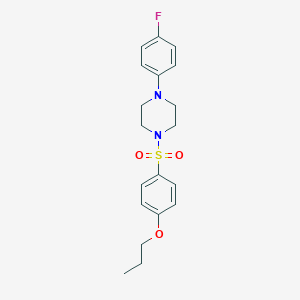

“5-chloro-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide” is a chemical compound with the molecular formula C18H29ClN2O3S . It has an average mass of 388.953 Da and a mono-isotopic mass of 388.158752 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H29ClN2O3S . The structure includes a benzene ring substituted with a chloro, ethoxy, and methyl group, as well as a sulfonamide group attached to a tetramethylpiperidine ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 389g/mol. Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the available resources.Scientific Research Applications

Polymer Stabilization

5-Chloro-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide: is used as an additive for polymer modification, particularly as a hindered amine light stabilizer (HALS). It enhances the durability of polymers against degradation due to exposure to UV light and oxygen. This application is crucial in extending the life of plastics used in outdoor environments .

Coatings Industry

In the coatings industry, this compound serves as a light stabilizer for high-performance solventborne clearcoats. It’s particularly beneficial for automotive OEM coatings that require exceptional exterior durability. Its low volatility and excellent stabilization efficiency make it a preferred choice for long-lasting performance .

Graphene Oxide Reduction

The compound has been utilized in the chemoselective deoxidization of graphene oxide. This process is significant for the production of reduced graphene oxide (rGO), which has applications in electronics, sensors, and energy storage devices. The method involving this compound is noted for being green and efficient .

Wood Stains and Varnishes

The compound is suitable for alkyd-based wood stains and varnishes, ensuring long-lasting performance. It’s recommended for high solid solventborne paint systems in the general industrial coatings market, providing durability and resistance to environmental factors .

Photochemical Studies

In scientific research, it has been used to study the irradiation of Camptothecin (CPT) in aerated dimethylsulfoxide (DMSO) solution, leading to the formation of singlet oxygen. This application is important for understanding the photochemical behavior of pharmaceutical compounds .

UV Curing Process

As an acylated HALS, it does not interact with photoinitiators during the UV curing process. This property is advantageous in applications where the initiation of polymerization by UV light is critical, such as in coatings and printing inks .

Environmental Impact Studies

Due to its chemical nature, the compound’s impact on the environment is also a subject of study. Its safety profile, including skin irritation and sensitization potential, as well as aquatic toxicity, are evaluated to ensure safe handling and disposal practices .

Safety and Hazards

properties

IUPAC Name |

5-chloro-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29ClN2O3S/c1-7-24-15-8-12(2)14(19)9-16(15)25(22,23)20-13-10-17(3,4)21-18(5,6)11-13/h8-9,13,20-21H,7,10-11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRRMYWDXBLKGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

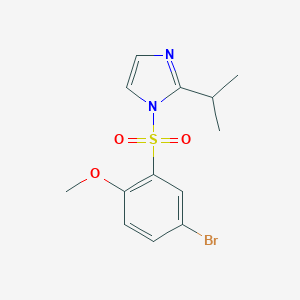

![1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345778.png)

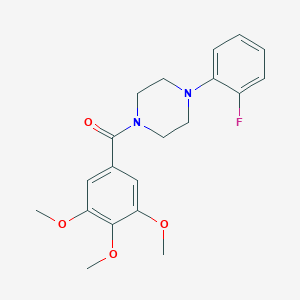

![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345803.png)